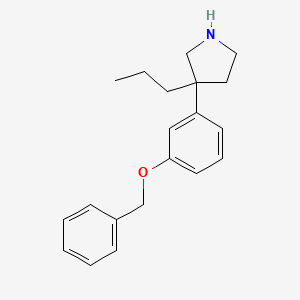
Guanosine, 8-(4-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanosine, 8-(4-methylphenyl)-: is a derivative of guanosine, a purine nucleoside that plays a crucial role in various biological processes. This compound is characterized by the substitution of a methylphenyl group at the 8th position of the guanosine molecule. Guanosine and its derivatives are known for their significant roles in nucleic acid synthesis, signal transduction, and as precursors for various pharmaceutical products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Guanosine, 8-(4-methylphenyl)- typically involves the introduction of the 4-methylphenyl group to the guanosine molecule. This can be achieved through various organic synthesis techniques, including nucleophilic substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to facilitate the substitution process .
Industrial Production Methods: Industrial production of guanosine and its derivatives, including Guanosine, 8-(4-methylphenyl)-, is primarily based on microbial fermentation. This method leverages genetically engineered strains of microorganisms, such as Escherichia coli, to produce high yields of the desired compound. The fermentation process is optimized through metabolic engineering to enhance the efficiency and yield of guanosine production .
Analyse Des Réactions Chimiques
Types of Reactions: Guanosine, 8-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Catalysts like palladium on carbon, solvents like dimethyl sulfoxide (DMSO).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Guanosine, 8-(4-methylphenyl)- can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Applications De Recherche Scientifique
Chemistry: Guanosine, 8-(4-methylphenyl)- is used in the study of nucleic acid interactions and the development of novel nucleoside analogs. Its unique structure allows researchers to investigate the effects of specific substitutions on nucleic acid stability and function .
Biology: In biological research, this compound is utilized to study the mechanisms of nucleoside transport and metabolism. It serves as a model compound to understand the role of nucleosides in cellular processes and their potential therapeutic applications .
Medicine: Guanosine derivatives, including Guanosine, 8-(4-methylphenyl)-, are explored for their potential antiviral and anticancer properties. They are investigated as potential therapeutic agents for the treatment of viral infections and certain types of cancer .
Industry: In the industrial sector, Guanosine, 8-(4-methylphenyl)- is used as a precursor for the synthesis of various pharmaceutical products. Its role in the production of nucleoside analogs makes it valuable for the development of new drugs and therapeutic agents .
Mécanisme D'action
The mechanism of action of Guanosine, 8-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. This compound can modulate the activity of enzymes involved in nucleoside metabolism and signal transduction. It is believed to exert its effects by influencing the adenosinergic system, which plays a crucial role in cellular signaling and neuroprotection .
Comparaison Avec Des Composés Similaires
Guanosine: A purine nucleoside that serves as the parent compound for Guanosine, 8-(4-methylphenyl)-.
Deoxyguanosine: A derivative of guanosine where the ribose sugar is replaced with deoxyribose.
Isoguanosine: A structural isomer of guanosine with different positioning of functional groups.
Uniqueness: Guanosine, 8-(4-methylphenyl)- is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s stability, reactivity, and interaction with biological targets, making it a valuable tool for research and industrial applications .
Propriétés
Numéro CAS |
79953-04-1 |
|---|---|
Formule moléculaire |
C17H19N5O5 |
Poids moléculaire |
373.4 g/mol |
Nom IUPAC |
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(4-methylphenyl)-1H-purin-6-one |
InChI |
InChI=1S/C17H19N5O5/c1-7-2-4-8(5-3-7)13-19-10-14(20-17(18)21-15(10)26)22(13)16-12(25)11(24)9(6-23)27-16/h2-5,9,11-12,16,23-25H,6H2,1H3,(H3,18,20,21,26)/t9-,11-,12-,16-/m1/s1 |
Clé InChI |
RVLWIFCKXLFCBB-UBEDBUPSSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C2=NC3=C(N2[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N=C(NC3=O)N |
SMILES canonique |
CC1=CC=C(C=C1)C2=NC3=C(N2C4C(C(C(O4)CO)O)O)N=C(NC3=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Oxo-2,3-diphenylindeno[1,2-b]pyrrol-1(4H)-yl)ethyl acetate](/img/structure/B15211732.png)
![3-Ethoxy-1-methyl-1,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazine](/img/structure/B15211743.png)





![3'-O-[(2-Nitrophenyl)methyl]adenosine](/img/structure/B15211772.png)






